Acide 6-hydroxy-2,6-diméthyl-2,7-octadiénoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Applications

1. Synthetic Building Block

HDMOA serves as a crucial building block in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions such as esterification and acylation. The compound's ability to undergo transformations makes it valuable for synthesizing new compounds in pharmaceutical and materials science research .

2. Reaction Mechanisms

The compound can participate in several types of chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The double bonds can be reduced to yield saturated derivatives.

- Substitution : The hydroxyl group can be replaced with other functional groups under suitable conditions .

Biological Applications

1. Antimicrobial Properties

Research indicates that HDMOA exhibits potential antimicrobial activity. Studies have shown its effectiveness against various pathogens, suggesting its use in developing new antimicrobial agents .

2. Antioxidant Activity

The compound has been investigated for its antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This application is particularly relevant in the formulation of dietary supplements and functional foods aimed at enhancing health and longevity .

Medical Applications

1. Therapeutic Potential

Ongoing research explores HDMOA's potential therapeutic applications, particularly in drug development. Its unique structural features allow it to interact with biological systems in ways that may lead to novel treatments for diseases such as cancer or inflammatory conditions .

2. Biomarker Development

Glucosyl derivatives of HDMOA have been detected in alcoholic beverages, indicating its potential role as a biomarker for dietary intake studies. This application could enhance nutritional research and public health monitoring .

Industrial Applications

1. Fragrance and Flavor Industry

Due to its pleasant aroma, HDMOA is used in the production of fragrances and flavors. Its incorporation into consumer products enhances sensory appeal, making it valuable in the cosmetics and food industries .

2. Natural Product Synthesis

HDMOA is derived from natural sources such as the herbs of Hippophae rhamnoides, making it a candidate for sustainable production methods in industrial applications . Its extraction from natural sources aligns with the growing demand for eco-friendly products.

Case Studies

Mécanisme D'action

Target of Action

The primary targets of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid are currently unknown

Mode of Action

It is known that the compound can undergo common organic reactions, such as esterification and acylation .

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc., which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, the compound should be stored at -20°C to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid can be achieved through several methodologies. One eco-friendly and efficient method involves the use of microwave energy to synthesize (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid, its methyl ester, and (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol . This method is characterized by its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid typically involves the extraction from natural sources such as the herbs of Hippophae rhamnoides . The compound can be isolated and purified using various chromatographic techniques to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Linalool: A structurally related monoterpenoid with similar aromatic properties.

Geraniol: Another monoterpenoid with comparable chemical properties and applications.

Citronellol: A related compound used in fragrances and flavors.

Uniqueness

6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid is unique due to its specific structural features, such as the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Activité Biologique

6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid (commonly referred to as HDMOA) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antioxidant activities, along with relevant research findings.

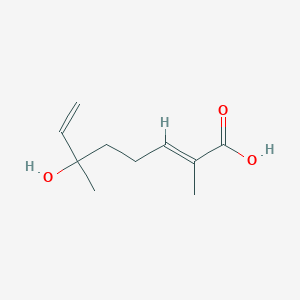

HDMOA is a derivative of octadienoic acid characterized by the presence of a hydroxyl group at the 6-position and two methyl groups at the 2-position. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and potential interactions with biological systems.

Antimicrobial Activity

Research indicates that HDMOA exhibits notable antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for HDMOA against selected pathogens are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that HDMOA could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Antioxidant Activity

HDMOA also demonstrates antioxidant properties , which are crucial in protecting cells from oxidative stress. The compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are presented in Table 2.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The relatively low IC50 values indicate that HDMOA is an effective antioxidant, suggesting potential applications in food preservation and health supplements.

The precise mechanism of action for HDMOA remains largely unexplored. However, it is known to undergo common organic reactions such as esterification and acylation, which may influence its biological activity. Its solubility in various organic solvents (e.g., chloroform, DMSO) indicates good bioavailability, which is essential for therapeutic applications.

Study on Antimicrobial Effects

In a recent study published in Frontiers in Chemistry, researchers evaluated the antimicrobial effects of HDMOA on foodborne pathogens. The study demonstrated that HDMOA significantly inhibited the growth of Salmonella enterica and Listeria monocytogenes, suggesting its potential as a natural preservative in food products .

Antioxidant Efficacy in Cell Models

Another study investigated the antioxidant efficacy of HDMOA using cell culture models exposed to oxidative stress. Results showed that treatment with HDMOA reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls . This reinforces its potential therapeutic benefits in oxidative stress-related conditions.

Future Directions

The ongoing research into HDMOA's biological activities opens avenues for further exploration:

- Pharmacological Studies : More detailed pharmacokinetic studies are needed to understand how HDMOA behaves within biological systems.

- Therapeutic Applications : Investigating its potential use in pharmaceuticals for treating infections or oxidative stress-related diseases.

- Formulation Development : Exploring formulations that enhance its stability and bioavailability for practical applications.

Propriétés

IUPAC Name |

(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKWMOQUUQAJGV-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCC(C)(C=C)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28420-25-9 | |

| Record name | 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028420259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.